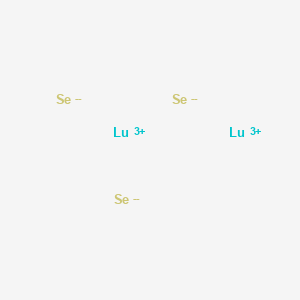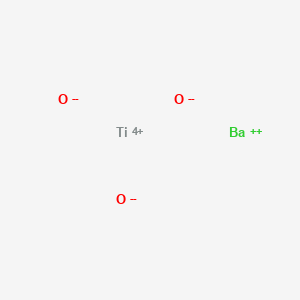
Nickel(II)-iodid
Übersicht
Beschreibung
Nickel iodide is a useful research compound. Its molecular formula is I2Ni and its molecular weight is 312.502 g/mol. The purity is usually 95%.
The exact mass of the compound Nickel iodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 124.2 g/100 cc water at 0 °c188.2 g/100 cc water at 100 °cvery soluble in water.. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Nickel iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalysator in Carbonylierungsreaktionen
Nickel(II)-iodid dient als Katalysator in Carbonylierungsreaktionen . Carbonylierung ist eine chemische Reaktion, bei der eine Carbonylgruppe (C=O) zu einem Molekül hinzugefügt wird. Der Katalysator, in diesem Fall this compound, beschleunigt die Reaktion, ohne dabei verbraucht zu werden .
Reagenz in der organischen Synthese
This compound wird als Reagenz in der organischen Synthese verwendet . Ein Reagenz ist eine Substanz oder Verbindung, die zu einem System hinzugefügt wird, um eine chemische Reaktion zu bewirken oder zu testen, ob eine Reaktion stattfindet. This compound kann eine Vielzahl von chemischen Umwandlungen in organischen Verbindungen erleichtern .
In Verbindung mit Samarium(II)-iodid
Insbesondere in Verbindung mit Samarium(II)-iodid spielt this compound eine bedeutende Rolle . Samarium(II)-iodid ist ein starkes Ein-Elektronen-Reduktionsmittel, das in der organischen Synthese verwendet wird. Die Kombination von this compound und Samarium(II)-iodid kann verwendet werden, um spezifische synthetische Ergebnisse zu erzielen .
Rolle in der homogenen Katalyse
This compound spielt eine wichtige Rolle in der homogenen Katalyse . Homogene Katalyse ist eine Abfolge von Reaktionen, an denen ein Katalysator in der gleichen Phase wie die Reaktanten beteiligt ist. This compound kann dazu beitragen, diese Reaktionen zu beschleunigen .
Bildung von Nickelkomplexen
<a data-citationid
Wirkmechanismus
- As a protectant following radiation exposure, NiI₂ blocks the thyroid’s uptake of radioactive iodine, minimizing the risk of radiation-induced thyroid neoplasms .
- In organic synthesis, NiI₂ has niche uses, especially in conjunction with samarium(II) iodide. It has been used in cross-coupling reactions .
- Its complexes derived from hydrated nickel iodide have been used in cross coupling, contributing to organic synthesis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
Nickel iodide interacts with a variety of enzymes, proteins, and other biomolecules. For instance, nickel is an essential component of Jack Bean urease . It is also required for the production of carbon monoxide dehydrogenase in Clostridium pasteurianum .
Cellular Effects
Nickel iodide can have significant effects on various types of cells and cellular processes. For example, disruption of protein responses and protein response-based biochemical pathways is a key mechanism through which nickel induces cytotoxicity and carcinogenesis .
Molecular Mechanism
Nickel iodide exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of nickel iodide can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of nickel iodide can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Nickel iodide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
Nickel iodide is transported and distributed within cells and tissues. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
nickel(2+);diiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Ni/h2*1H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSQJYRFLQUZKX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni+2].[I-].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065479 | |
| Record name | Nickel iodide (NiI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.502 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13462-90-3 | |
| Record name | Nickel iodide (NiI2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel iodide (NiI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of nickel iodide?
A1: The molecular formula of nickel iodide is NiI2, and its molecular weight is 312.50 g/mol. []
Q2: What is the melting point and density of nickel iodide?
A2: Nickel iodide has a melting point of 797 °C and a density of 5.38 g/cm3. []
Q3: Is nickel iodide soluble in water and ethanol?
A3: Yes, nickel iodide is soluble in both water and ethanol. []
Q4: What are some notable catalytic applications of nickel iodide?
A4: Nickel iodide has been successfully employed as a catalyst in various organic synthesis reactions, including:
- Carbonylation reactions: It facilitates the synthesis of carboxylic acids and esters from various starting materials under high pressure. For example, it catalyzes the synthesis of methyl acrylate from acetylene, carbon monoxide, and methanol [], as well as the production of ethyl propionate from ethylene, carbon monoxide, and ethanol. []
- Coupling reactions: Nickel iodide can accelerate reactions mediated by samarium(II) iodide (SmI2) [] and promote the dehydrogenative coupling of phenylsilanes to form di-, tri-, and tetrasilanes. []
- Hydrosilylation: It catalyzes the selective reduction of the olefinic bond in α,β-unsaturated carbonyl compounds using phenylsilane as a reducing agent. []
- Polymerization: Nickel iodide acts as a catalyst in the polymerization of butadiene, influencing the stereochemistry of the resulting polymer. When combined with benzoyl peroxide, it yields predominantly cis-1,4 polybutadiene, while using π-allyl nickel iodide leads to predominantly trans-1,4 polybutadiene. [] It also plays a role in the polymerization of vinyl ether in the presence of organic peroxides. []
Q5: How does the choice of halide in π-allyl nickel halides affect the stereospecificity of butadiene polymerization?
A5: The choice of halide significantly influences the stereoregularity of the resulting polybutadiene:
- π-allyl nickel chloride and bromide: These catalysts, when combined with oxygen or benzoyl peroxide, predominantly produce cis-1,4 polybutadiene. [, ]
- π-allyl nickel iodide: This catalyst, on the other hand, favors the formation of trans-1,4 polybutadiene. [, ]
Q6: Can the stereospecificity of π-crotyl nickel iodide in butadiene polymerization be altered?
A6: Yes, the presence of electron-acceptor compounds can reverse the stereospecificity of π-crotyl nickel iodide in butadiene polymerization. []
Q7: How does nickel iodide compare to other catalysts in specific reactions?
A7: * In the high-pressure synthesis of ethyl propionate, cobalt iodide demonstrates higher catalytic activity than nickel iodide. [] * For the synthesis of benzoic acid from chlorobenzene under pressure, a thermal process without any catalyst exhibited a slightly higher conversion rate (80.85%) compared to the process using nickel iodide-silica gel catalyst (76.26%). []
Q8: Is nickel iodide sensitive to moisture? How should it be stored?
A8: Yes, nickel iodide is deliquescent, meaning it readily absorbs moisture from the air. It should be stored under inert gas to prevent degradation. []
Q9: Have there been any theoretical investigations into the electronic properties of nickel iodide-based materials?
A9: Yes, density functional theory (DFT) calculations have been employed to study the electronic band structure of nickel iodide monolayers and their behavior in heterostructures. [, ]
Q10: What did these DFT calculations reveal about nickel iodide/ScX2 (X = S, Se, Te) heterostructures?
A10: DFT calculations revealed spin-asymmetric semiconducting behavior in these heterostructures. The nickel iodide layer exhibits p-doping when combined with ScX2 dichalcogenides. []
Q11: What about the electronic properties of NiI2/NiTe2 heterostructures?
A11: In this case, DFT calculations indicated n-doping of the nickel iodide layer due to charge transfer from NiTe2. This specific charge transfer characteristic suggests potential applications in spin filter devices. []
Q12: What safety precautions should be taken when handling nickel iodide?
A12: Nickel salts are considered potential carcinogens. Therefore, it's crucial to handle nickel iodide with care:
Q13: What other research has been conducted on nickel iodide?
A13: Additional research on nickel iodide includes:
- Structural studies: Investigations into the crystal structure of various nickel iodide complexes, such as iodo-[2,2′,2″-tri(dimethylamino)triethylamine]nickel iodide, have been conducted using X-ray crystallography. []
- Solution chemistry: Studies have explored the nature of complex ions present in nickel iodide solutions. []
- Molten salt structure: Neutron diffraction studies have been used to determine the structure of molten nickel iodide, revealing its short-range chemical order. [, ]
- Spectroscopy: Research has explored the absorption spectrum of nickel iodide single crystals at low temperatures (300-5 K). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)









![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)


